4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
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Overview
Description
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound with the molecular formula C18H16N4O4 It is characterized by the presence of a morpholine ring, a nitrophenyl group, and a dihydrophthalazinone core
Scientific Research Applications
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The nitrophenyl compound is then reacted with morpholine under basic conditions to form the morpholinyl derivative.
Cyclization: The final step involves cyclization to form the dihydrophthalazinone core, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.
Mechanism of Action
The mechanism by which 4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Morpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one: Lacks the nitro group, which may affect its reactivity and applications.
4-[4-(Piperidin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one: Contains a piperidine ring instead of morpholine, leading to different chemical properties.
Uniqueness
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is unique due to the combination of the morpholine ring and nitrophenyl group, which confer specific reactivity and potential for diverse applications. Its structural features make it a valuable compound for research and industrial purposes.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-(4-morpholin-4-yl-3-nitrophenyl)-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-18-14-4-2-1-3-13(14)17(19-20-18)12-5-6-15(16(11-12)22(24)25)21-7-9-26-10-8-21/h1-6,11H,7-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYMVCAWZHHNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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